Ripk1-IN-7 was synthesized as part of a research initiative focused on developing type II inhibitors targeting Receptor-Interacting Protein Kinase 1. It belongs to a category of small molecules that selectively inhibit serine/threonine kinases, with a specific focus on Receptor-Interacting Protein Kinase 1. The design of this compound is based on structural modifications of existing inhibitors to enhance selectivity and potency against the target kinase.
The synthesis of Ripk1-IN-7 involves several key steps:
The synthesis process is optimized for yield and purity, with conditions carefully controlled to favor the formation of Ripk1-IN-7 over side products. Analytical data such as chemical shifts in nuclear magnetic resonance spectra provide insights into the molecular structure.
Ripk1-IN-7 features a complex molecular structure that includes specific functional groups designed to enhance its interaction with Receptor-Interacting Protein Kinase 1. The precise molecular formula and structural representation are crucial for understanding its binding affinity and selectivity.
Structural data obtained from spectroscopic methods are analyzed to confirm that Ripk1-IN-7 fits within the expected parameters for effective inhibition of Receptor-Interacting Protein Kinase 1.
Ripk1-IN-7 undergoes specific chemical reactions when interacting with Receptor-Interacting Protein Kinase 1:
Experimental setups often involve enzyme assays where varying concentrations of Ripk1-IN-7 are tested against fixed concentrations of substrate and adenosine triphosphate to elucidate its inhibitory profile.
The mechanism by which Ripk1-IN-7 exerts its inhibitory effects on Receptor-Interacting Protein Kinase 1 involves several steps:
Kinetic data from enzyme assays provide insights into the potency and efficacy of Ripk1-IN-7 compared to other known inhibitors, establishing its potential therapeutic utility.
Ripk1-IN-7 exhibits distinct physical properties:
Chemical stability under physiological conditions is essential for therapeutic applications:
Analytical data from stability studies inform formulation strategies, ensuring that Ripk1-IN-7 remains effective over time.
Ripk1-IN-7 has potential applications in several scientific domains:
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a master regulator of cellular fate, functioning as a critical signaling node governing inflammation, cell survival, and programmed cell death pathways. Structurally, RIPK1 (≈76 kDa) contains three functionally distinct domains: an N-terminal kinase domain (KD), an intermediate domain (ID) housing the RIP homotypic interaction motif (RHIM), and a C-terminal death domain (DD) [1] [5] [7]. This multidomain architecture enables RIPK1 to perform dual roles—acting as a molecular scaffold for pro-survival signaling and as an active kinase driving cell death.
Upon tumor necrosis factor-alpha (TNF-α) binding to TNFR1, RIPK1 is recruited to Complex I, where it undergoes K63-linked and M1-linear ubiquitination by cIAP1/2 and LUBAC, respectively. This ubiquitination recruits TAK1 and IKK complexes, activating NF-κB and MAPK pathways that promote inflammatory gene expression and cell survival [1] [5] [7]. Conversely, deubiquitination of RIPK1 by enzymes like CYLD or A20 triggers a conformational shift, enabling RIPK1 to form cytoplasmic death complexes. When caspase-8 activity is compromised, RIPK1 collaborates via its RHIM domain with RIPK3 to form the necrosome (Complex IIb), initiating necroptosis [1] [2]. This involves RIPK3-mediated phosphorylation of the pseudokinase MLKL, leading to MLKL oligomerization, plasma membrane permeabilization, and the release of damage-associated molecular patterns (DAMPs) that amplify inflammation [1] [5]. RIPK1 can also form Complex IIa (with FADD and caspase-8) to induce apoptosis [5]. Thus, RIPK1 sits at a critical crossroads, with its activity (kinase vs. scaffold) and post-translational modifications (phosphorylation/ubiquitination) dictating cellular outcomes in infection, tissue damage, and homeostasis.
Table 1: Key Functional Domains and Modifications of RIPK1 [1] [5] [7]
Domain | Key Features/Residues | Primary Function | Regulatory Outcome |
---|---|---|---|
Kinase Domain (N-terminal) | S25, D138, K45, S161, S166, T189 | Catalytic activity for cell death induction | S161/S166 phosphorylation: Pro-death; S25/T189 phosphorylation: Pro-survival |
Intermediate Domain (ID) | RHIM motif | Interaction with RHIM-containing proteins (RIPK3, TRIF, ZBP1) | Scaffold for necrosome formation; Prevents ZBP1-mediated necrosis |
Death Domain (C-terminal) | K376, K584, K612 | Homodimerization; Interaction with DD-containing receptors/proteins | Complex I assembly; K63/M1 Ub: Pro-survival signaling |
Ubiquitination Sites | K115 (K63/M1 Ub), K376 (K11/K63/M1 Ub), K612 (M1 Ub) | Platform for E3 ligases (cIAP1/2, LUBAC) | K63/M1 chains: NF-κB activation; Deubiquitination: Complex II formation |
Dysregulated RIPK1 kinase activity is a pathogenic driver across a spectrum of diseases characterized by excessive inflammation and cell death. Preclinical and genetic evidence strongly supports RIPK1 inhibition as a therapeutic strategy:
Targeting the kinase activity specifically offers advantages over global RIPK1 deletion (embryonically lethal in mice) or scaffold disruption. Inhibitors selectively block the kinase-dependent death pathways (apoptosis and necroptosis) while preserving the scaffold-dependent pro-survival and inflammatory functions of RIPK1, thereby mitigating pathological cell death without crippling essential immune responses [1] [5] [7].
RIPK1-IN-7 has emerged as a potent and selective preclinical tool compound and candidate inhibitor targeting the RIPK1 kinase domain. Key biochemical and cellular characteristics include:
The discovery of RIPK1-IN-7 exemplifies modern approaches to inhibitor development. While identified through traditional medicinal chemistry, its characterization benefited from structural insights. Furthermore, recent studies utilizing deep learning models (e.g., fingerprint graph attention networks - FP-GAT) combined with virtual screening of large compound libraries (millions of molecules) highlight the ongoing efforts to identify novel chemotypes targeting RIPK1, building upon the foundation laid by compounds like RIPK1-IN-7 [9].
Table 2: Comparative Profile of Selected RIPK1 Inhibitors in Research & Development [3] [4] [8]
Compound Name/Code | Type | Key Biochemical/Cellular Potency | Reported Therapeutic Effects (Preclinical/Clinical) | Development Status (as of mid-2025) |
---|---|---|---|---|
RIPK1-IN-7 | Type II | Kd = 4 nM; Enzymatic IC50 = 11 nM; HT-29 EC50 = 1.86 nM | B16 melanoma lung metastasis reduction | Preclinical research tool/candidate |
Necrostatin-1 (Nec-1) | Type II (First-gen) | ~200-500 nM cellular activity | Reduced mortality in TNFα-shock models | Largely superseded; Historic tool compound |
GSK2982772 | Allosteric | IC50 ≈ 16-20 nM | Phase II trials in UC, RA, psoriasis; Discontinued in UC Phase II | Phase II completed (UC failed; RA/Psoriasis ongoing?) |
Ocadusertib (LY3871801/R552) | Not fully disclosed | Preclinical data only | Prevention of joint/skin inflammation in murine models | Phase IIa in RA (NCT05848258) - Active |
Compound 24 (DL) | Type II (Novel) | Enzymatic IC50 = 2.01 µM; HT-29 EC50 = 6.77 µM | Protective in TSZ-induced HT-29 necroptosis | Hit from deep learning/virtual screening [9] |
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